

Elucidation of the Chemical Structure of 2-Aminothiazole-4-carboxamide: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-Aminothiazole-4-carboxamide

Cat. No.: B058295

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural elucidation of **2-aminothiazole-4-carboxamide**, a heterocyclic compound of interest in medicinal chemistry and drug development. Due to the limited availability of direct experimental data for this specific molecule in publicly accessible literature, this guide leverages data from closely related analogs, namely 2-aminothiazole-4-carboxylic acid and its esters, to provide a robust and scientifically grounded structural characterization.

Chemical Identity and Properties

2-Aminothiazole-4-carboxamide is a derivative of the versatile 2-aminothiazole scaffold, which is a key pharmacophore in numerous clinically approved drugs.^[1] Its fundamental properties are summarized below.

Property	Value	Source
IUPAC Name	2-amino-1,3-thiazole-4-carboxamide	[2]
CAS Number	118452-02-1	[2]
Molecular Formula	C ₄ H ₅ N ₃ OS	[2]
Molecular Weight	143.16 g/mol	[2]
Canonical SMILES	C1=C(SC(=N1)N)C(=O)N	[2]

Predicted Spectroscopic Data for Structural Verification

The following tables present the predicted nuclear magnetic resonance (NMR) and mass spectrometry (MS) data for **2-aminothiazole-4-carboxamide**. These predictions are based on the analysis of experimental data from structurally similar compounds reported in the literature. [\[1\]](#)[\[3\]](#)

¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum is expected to show distinct signals for the aromatic proton on the thiazole ring and the protons of the amino and carboxamide groups.

Chemical Shift (δ) (ppm)	Multiplicity	Number of Protons	Assignment
~7.5 - 7.8	Singlet	1H	H-5 (thiazole ring)
~7.2 - 7.5	Broad Singlet	2H	-NH ₂ (amino group)
~7.0 - 7.4	Broad Singlet	2H	-CONH ₂ (carboxamide)

¹³C NMR Spectroscopy (Predicted)

The carbon NMR spectrum will provide key information about the carbon framework of the molecule.

Chemical Shift (δ) (ppm)	Assignment
~168 - 172	C=O (carboxamide)
~165 - 169	C-2 (amino-substituted)
~140 - 145	C-4 (carboxamide-substituted)
~110 - 115	C-5

Mass Spectrometry (Predicted)

Mass spectrometry is crucial for determining the molecular weight and fragmentation pattern.

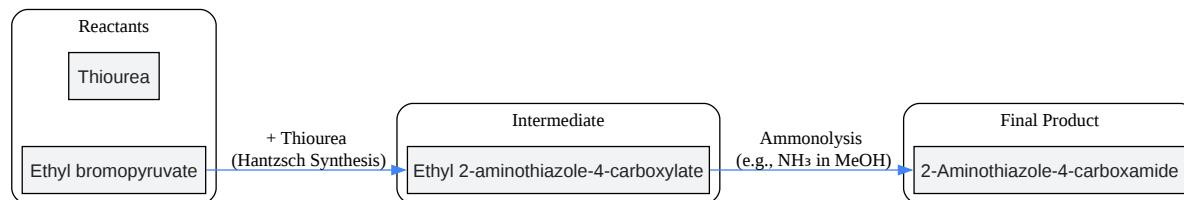
Technique	Predicted $[M+H]^+$ (m/z)
Electrospray Ionization (ESI-MS)	144.02

Experimental Protocols for Structural Elucidation

The following are detailed methodologies for the key experiments required to confirm the structure of **2-aminothiazole-4-carboxamide**.

Synthesis of 2-Aminothiazole-4-carboxamide

A common route for the synthesis of 2-aminothiazole derivatives is the Hantzsch thiazole synthesis.^[4] This can be adapted for the target molecule.



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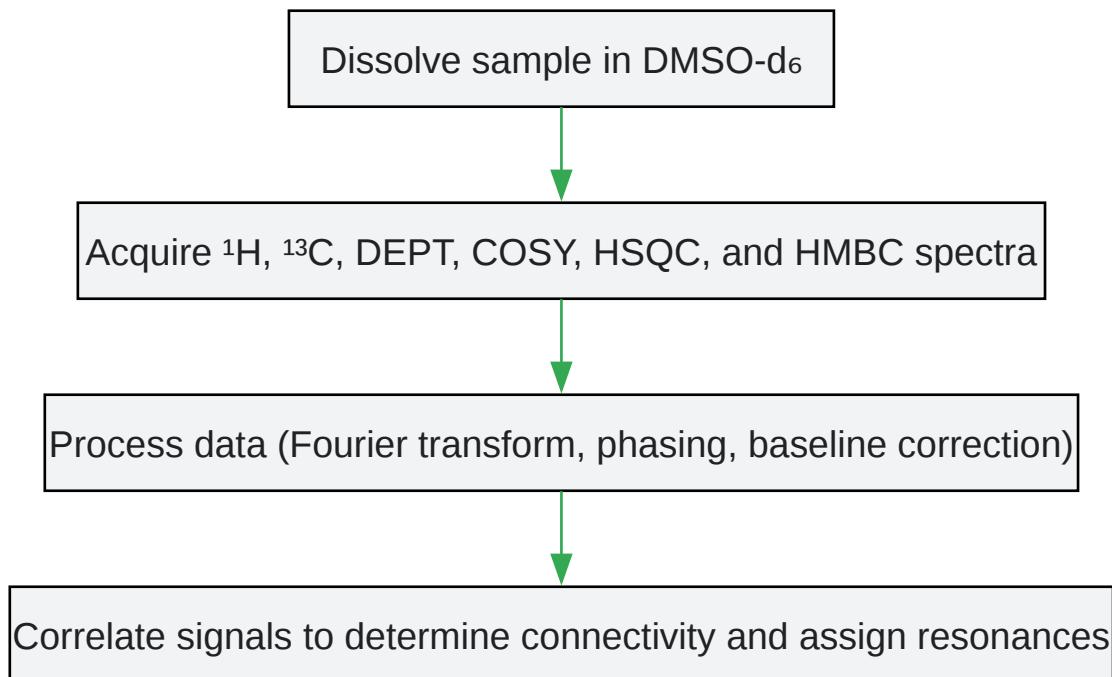
Fig. 1: Synthetic pathway for **2-aminothiazole-4-carboxamide**.

Protocol:

- Synthesis of Ethyl 2-aminothiazole-4-carboxylate: Ethyl bromopyruvate and thiourea are refluxed in ethanol to yield ethyl 2-aminothiazole-4-carboxylate. The product is isolated by filtration and purified by recrystallization.
- Ammonolysis: The resulting ester is then treated with a solution of ammonia in methanol under pressure and heat to convert the ester to the corresponding carboxamide. The product is isolated by evaporation of the solvent and purified by column chromatography.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful technique for elucidating the detailed structure of organic molecules.



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Fig. 2: General workflow for NMR-based structure elucidation.

Protocol:

- Sample Preparation: A 5-10 mg sample of the purified compound is dissolved in approximately 0.6 mL of a deuterated solvent, typically DMSO-d₆, in a 5 mm NMR tube.
- Data Acquisition: ¹H, ¹³C, DEPT-135, COSY, HSQC, and HMBC spectra are acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher).
- Data Analysis: The chemical shifts, coupling constants, and correlations from the 2D spectra are analyzed to assemble the molecular structure.

Mass Spectrometry (MS)

MS provides information about the molecular weight and elemental composition.

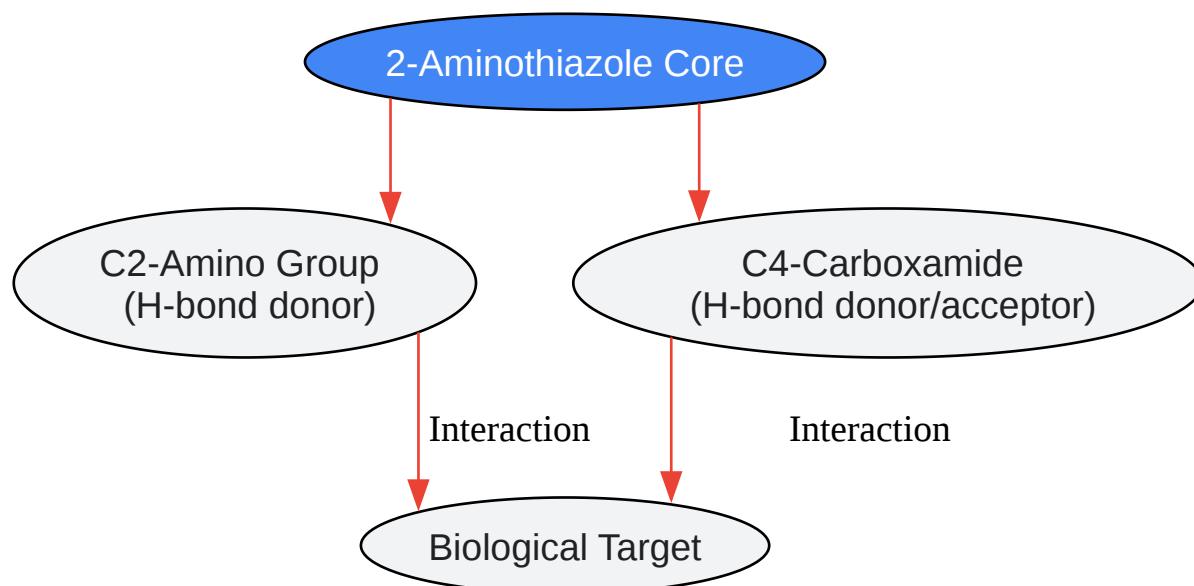
Protocol:

- Sample Preparation: A dilute solution of the sample is prepared in a suitable solvent (e.g., methanol or acetonitrile).

- Data Acquisition: The solution is introduced into an electrospray ionization (ESI) source coupled to a high-resolution mass spectrometer (e.g., TOF or Orbitrap).
- Data Analysis: The exact mass of the molecular ion is used to confirm the elemental formula. The fragmentation pattern can provide additional structural information.

Structure-Activity Relationship (SAR) Insights

The 2-aminothiazole core is a privileged scaffold in medicinal chemistry. Modifications at the C4 position, such as the carboxamide group, can significantly influence the biological activity. The amide functionality can act as a hydrogen bond donor and acceptor, potentially enhancing interactions with biological targets.



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Fig. 3: Key interaction points of the **2-aminothiazole-4-carboxamide** scaffold.

This technical guide provides a foundational understanding of the structural characteristics of **2-aminothiazole-4-carboxamide**. The presented data and protocols offer a solid starting point for researchers engaged in the synthesis, characterization, and application of this and related compounds in drug discovery and development.

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- To cite this document: BenchChem. [Elucidation of the Chemical Structure of 2-Aminothiazole-4-carboxamide: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b058295#2-aminothiazole-4-carboxamide-structure-elucidation>]

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